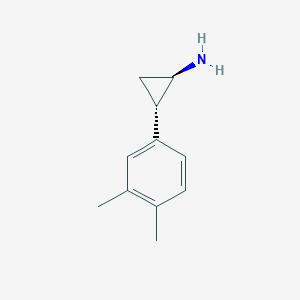
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropane ring substituted with a 3,4-dimethylphenyl group and an amine group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 3,4-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the cyclopropane ring is alkylated with a 3,4-dimethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic or basic).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-amine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure with chlorine substitutions instead of methyl groups.
Uniqueness
Substitution Pattern: The presence of the 3,4-dimethylphenyl group imparts unique steric and electronic properties.
Chirality: The specific (1R,2S) configuration may result in different biological activity compared to other stereoisomers.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
KNIOVMIFMGBHCG-WDEREUQCSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CC2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



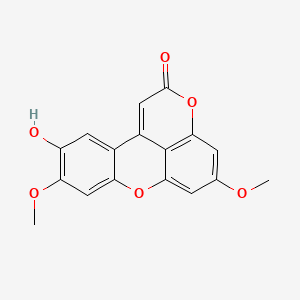
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
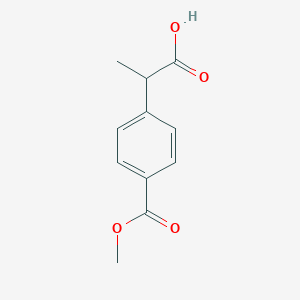

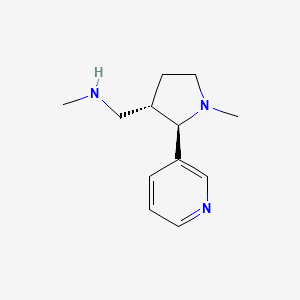
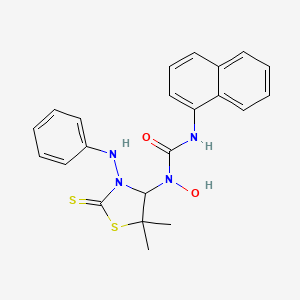
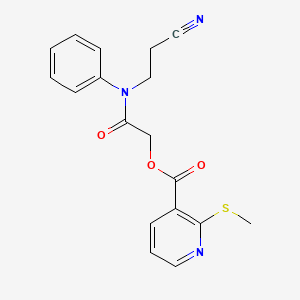
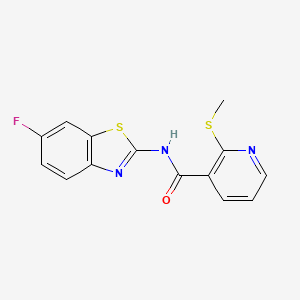

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
